2-O-alpha-D-Mannopyranosyl-D-mannopyranose
Overview
Description
2-O-alpha-D-Mannopyranosyl-D-mannopyranose is a disaccharide structure that is significant in the study of glycoproteins and their biosynthesis. It is a part of the core structure of N-linked glycoproteins, which are crucial for various biological processes, including cell-cell recognition and protein folding.
Synthesis Analysis
The synthesis of derivatives of 2-O-alpha-D-Mannopyranosyl-D-mannopyranose has been reported in several studies. For instance, octyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and its phosphate derivatives have been synthesized for use as enzyme substrates and reference standards in the study of N-linked oligosaccharides in Dictyostelium discoideum . Another study describes the synthesis of octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside, which serves as an acceptor for the assay of N-acetylglucosaminyltransferase-I activity . Additionally, the synthesis of p-nitrophenyl derivatives of 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside has been achieved, providing further insight into the chemical manipulation of this disaccharide .
Molecular Structure Analysis
The molecular structure of a synthetic analogue, methyl O-alpha-D-mannopyranosyl-(1----2)-alpha-D-mannopyranoside, has been elucidated using X-ray crystallography. The mannopyranose units exhibit chair conformations, and the crystal structure is stabilized by a network of intermolecular hydrogen bonds . This detailed structural information is vital for understanding the conformational properties of the disaccharide and its interactions with other molecules.
Chemical Reactions Analysis
The chemical reactivity of 2-O-alpha-D-Mannopyranosyl-D-mannopyranose has been explored through the synthesis of various derivatives. For example, the synthesis of tri- and tetradeoxy analogues of methyl 3,6-di-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside has been reported, which are used to investigate the binding site of various plant lectins . These studies demonstrate the versatility of the disaccharide in chemical transformations and its potential for probing biological interactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-O-alpha-D-Mannopyranosyl-D-mannopyranose are not detailed in the provided papers, the synthesis and structural analyses imply certain properties. The solubility, reactivity, and stability of the disaccharide and its derivatives are influenced by the presence of functional groups and the overall molecular conformation. The ability to form hydrogen bonds, as seen in the crystal structure analysis, suggests a propensity for intermolecular interactions, which could affect solubility and crystallinity .
Relevant Case Studies
The studies mentioned provide a glimpse into the practical applications of synthesized derivatives of 2-O-alpha-D-Mannopyranosyl-D-mannopyranose. For instance, the use of these derivatives as enzyme substrates or acceptors in biochemical assays and the investigation of lectin binding sites are relevant case studies that highlight the importance of this disaccharide in biological research. Additionally, the conformational and NMR studies of mannopyranosyl derivatives linked to amino acids like L-serine and L-threonine offer insights into the structural aspects of O-linked glycoproteins .
Scientific Research Applications
Application in the Synthesis of Mannose-containing Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : The compound α-D-Mannopyranosides, which is structurally similar to “2-O-alpha-D-Mannopyranosyl-D-mannopyranose”, is used as a building block in the synthesis of mannose-containing derivatives .
- Methods of Application : A highly efficient, regioselective method for the direct 2,3-O-isopropylidenation of α-D-mannopyranosides is reported. Treatment of various α-D-mannopyranosides with 0.12 equiv of the TsOH·H2O and 2-methoxypropene at 70 °C gave 2,3-O-isopropylidene-α-D-mannopyranosides directly in 80%~90% yields .
- Results or Outcomes : Based on this method, a 3,6-branched α-D-mannosyl trisaccharide was prepared in 50.4% total yield using p-nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside as the starting material .
Application in NMR Spectroscopy and Molecular Dynamics Simulation
- Scientific Field : Physical Chemistry
- Summary of the Application : Glycosidic α-linked mannopyranose disaccharides, which are structurally similar to “2-O-alpha-D-Mannopyranosyl-D-mannopyranose”, have been investigated with respect to conformation and dynamics .
- Methods of Application : Translational diffusion NMR experiments were performed to deduce rotational correlation times for the molecules. 1D 1H, 1H-NOESY and 1D 1H, 1H-T-ROESY NMR experiments were carried out to obtain inter-residue proton–proton distances .
- Results or Outcomes : Molecular dynamics simulations were carried out for the disaccharides with explicit water as solvent using the additive CHARMM36 and Drude polarizable force fields for carbohydrates .
Application in the Synthesis of Hyperbranched Glycopolymers
- Scientific Field : Polymer Chemistry
- Summary of the Application : A series of novel hyperbranched poly [2- (α- d -mannopyranosyloxy) ethyl methacrylate- co - N, N ’-methylenebisacrylamide] (HPManEMA- co -MBA) are synthesized via a reversible addition fragmentation polymerization (RAFT) .
- Methods of Application : The dosage ratios of linear and branch units are tuned to obtain different degree of branching (DB) in hyperbranched glycopolymers .
- Results or Outcomes : The lectin-binding properties of HPManEMA- co -MBA to concanavalin A (ConA) are examined using a turbidimetric assay .
Application in Affinity Chromatography
- Scientific Field : Biochemistry
- Summary of the Application : 2α-Mannobiose, which is structurally similar to “2-O-alpha-D-Mannopyranosyl-D-mannopyranose”, has been used in a study to assess affinity chromatography with monolithic capillary columns .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application in NMR Signal Assignments
- Scientific Field : Physical Chemistry
- Summary of the Application : The complete NMR signal assignments of the 2-O-α-D-mannopyranosyl-d-mannose and 3-O-α-D-mannopyranosyl-d-mannose was necessary at least for reference .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application in Direct 2,3-O-Isopropylidenation
- Scientific Field : Organic Chemistry
- Summary of the Application : A general approach based on random glycosylation for octyl- and 5-azido-3-oxapentyl-α-d-mannopyranosides .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Future Directions
properties
IUPAC Name |
(3S,4S,5S,6R)-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWPGCMGAMJNRG-VXSGSMIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455214 | |
Record name | 2-O-alpha-D-Mannopyranosyl-D-mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-O-alpha-D-Mannopyranosyl-D-mannopyranose | |
CAS RN |
15548-39-7 | |
Record name | 2-O-α-D-Mannopyranosyl-D-mannopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15548-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2alpha-Mannobiose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015548397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-O-alpha-D-Mannopyranosyl-D-mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2.ALPHA.-MANNOBIOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSS99DM8F7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.